molecular formula C22H24ClN3O3S B303576 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303576
M. Wt: 446 g/mol
InChI Key: AOVLRHMVUZZNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-544326, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This means that it enhances the receptor's response to acetylcholine, which is a neurotransmitter involved in cognitive function and memory. 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to increase the activity of the receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for use in lab experiments. It has a high affinity for the alpha-7 nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is also relatively stable and easy to synthesize, making it a practical compound for use in lab experiments.
One limitation of 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the alpha-7 nicotinic acetylcholine receptor. While this makes it a useful tool for studying the receptor's function, it may limit its potential use in the treatment of cognitive disorders and other diseases.

Future Directions

There are several future directions for the study of 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One potential direction is the development of more specific compounds that target the alpha-7 nicotinic acetylcholine receptor. This could lead to the development of more effective treatments for cognitive disorders and other diseases.
Another potential direction is the study of 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other compounds. This could lead to the development of more effective treatments for cognitive disorders and other diseases, as well as a better understanding of the mechanisms underlying these diseases.
Finally, the study of 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in different animal models and human subjects could provide further insights into its potential use in the treatment of cognitive disorders and other diseases.

Synthesis Methods

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with 2-aminothiophenol to form 5-chloro-2,4-dimethoxyphenylthiophen-2-amine. This compound is then reacted with 1,5-cyclooctadiene to form 5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine. Finally, the resulting compound is treated with 2-chloro-N-(2,6-dimethylphenyl)acetamide to form 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446 g/mol

IUPAC Name

6-amino-N-(5-chloro-2,4-dimethoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c1-28-17-11-18(29-2)16(10-14(17)23)25-21(27)20-19(24)13-9-12-7-5-3-4-6-8-15(12)26-22(13)30-20/h9-11H,3-8,24H2,1-2H3,(H,25,27)

InChI Key

AOVLRHMVUZZNBH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)Cl)OC

Origin of Product

United States

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